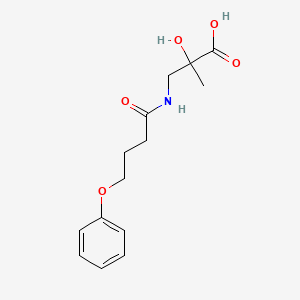
2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid (MPB) is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. This compound has also been studied for its potential anti-cancer properties, with research suggesting that it may inhibit the growth of cancer cells. Additionally, this compound has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid is not fully understood, but it is thought to involve the modulation of NMDA receptor activity. NMDA receptors are involved in the regulation of synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity. By modulating NMDA receptor activity, this compound may be able to enhance synaptic plasticity and improve learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of NMDA receptor activity, the inhibition of cancer cell growth, and the modulation of the immune response. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid in lab experiments is its ability to modulate NMDA receptor activity, which makes it a useful tool for studying learning and memory processes. Additionally, this compound has been shown to have potential anti-cancer and immunomodulatory properties, making it a useful tool for studying these areas of research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid. One area of research could be focused on understanding the mechanism of action of this compound in more detail, particularly with regard to its effects on NMDA receptor activity. Additionally, further research could be conducted to explore the potential anti-cancer and immunomodulatory properties of this compound, with the goal of developing new treatments for cancer and autoimmune diseases. Finally, research could be conducted to develop new synthesis methods for this compound that improve its solubility and make it easier to work with in lab experiments.
Synthesemethoden
2-Hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid can be synthesized through a multistep process involving the reaction of 4-phenoxybutanoyl chloride with 2-amino-2-methyl-1,3-propanediol in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Eigenschaften
IUPAC Name |
2-hydroxy-2-methyl-3-(4-phenoxybutanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(19,13(17)18)10-15-12(16)8-5-9-20-11-6-3-2-4-7-11/h2-4,6-7,19H,5,8-10H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVKDCNFMJJVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCCOC1=CC=CC=C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
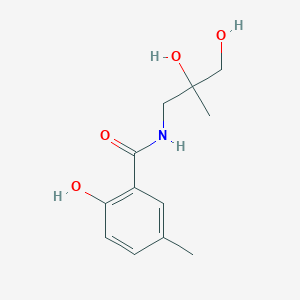
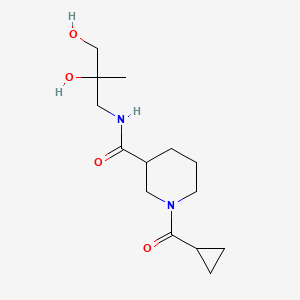
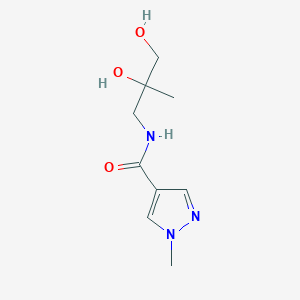
![[3-Methyl-2-[2-(1-methylpiperidin-2-yl)ethylsulfanyl]imidazol-4-yl]methanol](/img/structure/B7579151.png)
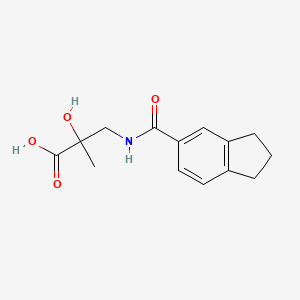
![3-[(3,5-Dimethoxy-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579163.png)
![N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine](/img/structure/B7579173.png)
![3-[[3-(Dimethylamino)benzoyl]amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579179.png)
![2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7579201.png)
![N-[(5-bromothiophen-3-yl)methyl]-5-(methoxymethyl)-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7579211.png)
![3-[(3-Ethylthiophene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579212.png)
![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)